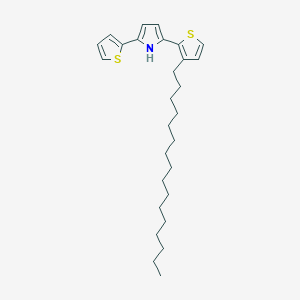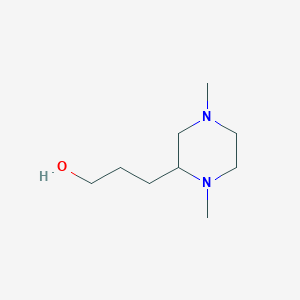
S-Phenyl p-nitrothiobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-Phenyl p-nitrothiobenzoate: is a chemical compound characterized by a phenyl group attached to a thiobenzoate moiety, which in turn is substituted with a nitro group at the para position
Synthetic Routes and Reaction Conditions:
Nucleophilic Substitution Reaction: One common method involves the reaction of acyl chloride with thiophenol under mild conditions. This reaction typically requires a suitable solvent and a base to neutralize the byproducts.
Industrial Production Methods: On an industrial scale, the synthesis may involve optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often resulting in the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thioalcohols or thiols.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Typical reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas with a catalyst.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used, often in the presence of a base.
Major Products Formed:
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Thioalcohols, thiols.
Substitution Products: Amides, esters, thioesters.
Scientific Research Applications
Chemistry: S-Phenyl p-nitrothiobenzoate is used as a reagent in organic synthesis, particularly in the preparation of heterocyclic compounds and as a precursor for other sulfur-containing compounds. Biology: The compound has been studied for its potential biological activities, including antimicrobial and antioxidant properties. Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents. Industry: It is utilized in the production of dyes, pigments, and photoinitiators for UV-curing applications.
Mechanism of Action
The mechanism by which S-Phenyl p-nitrothiobenzoate exerts its effects depends on its specific application. For example, in photoinitiation, the compound absorbs UV light, leading to the generation of free radicals that initiate polymerization reactions. The molecular targets and pathways involved can vary widely based on the context of its use.
Comparison with Similar Compounds
S-Phenyl thioacetate: Similar structure but with an acetyl group instead of a nitro group.
S-Phenyl p-toluenesulfonate: Similar structure but with a methyl group instead of a nitro group.
S-Phenyl p-chlorothiobenzoate: Similar structure but with a chlorine atom instead of a nitro group.
Uniqueness: S-Phenyl p-nitrothiobenzoate is unique due to its nitro group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique properties and versatile reactivity make it a valuable compound in research and development.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
CAS No. |
3128-43-6 |
|---|---|
Molecular Formula |
C13H9NO3S |
Molecular Weight |
259.28 g/mol |
IUPAC Name |
S-phenyl 4-nitrobenzenecarbothioate |
InChI |
InChI=1S/C13H9NO3S/c15-13(18-12-4-2-1-3-5-12)10-6-8-11(9-7-10)14(16)17/h1-9H |
InChI Key |
OJZKFJGPRODCAB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)SC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(6E,14E)-12-hydroxy-2-[[(2R,3R,4R,5R,6R)-5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl]oxymethyl]-9-[(2S,3R,4S,6R)-3-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-3,8,10,12-tetramethyl-4,17-dioxabicyclo[14.1.0]heptadeca-6,14-diene-5,13-dione](/img/structure/B15350642.png)
![4-[(4-Fluorophenyl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B15350651.png)


![[(2R,3R,4S,6S)-3-acetyloxy-6-(acetyloxymethyl)-2-[(2R,3R,4S,5R,6R)-4,5,6-triacetyloxy-2-(acetyloxymethyl)oxan-3-yl]oxyoxan-4-yl] 2-acetyloxyacetate](/img/structure/B15350680.png)
![Acetamide,N-[3-(2,3-dihydro-3-oxo-1H-pyrazol-4-YL)propyl]-](/img/structure/B15350682.png)


![(13S,14S,17S)-16,16,17-trideuterio-13-methyl-11,12,14,15-tetrahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B15350698.png)
![2-methyl-3-nitro-N-[4-(phenylcarbamoyl)phenyl]benzamide](/img/structure/B15350702.png)


